Cas no 84553-40-2 (4-fluoronorbornane-1-carboxylic acid)
4-fluoronorbornane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-fluoro-
- 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- 4-fluoronorbornane-1-carboxylic acid
- InChI=1/C8H11FO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11)
- 84553-40-2
- EN300-6498065
- CS-0055675
- DTXSID50616493
- Z1262516864
- SB12821
- 4-Fluorobicyclo[2.2.1]heptane-1-carboxylicacid
- P12809
- SCHEMBL16699200
- SCBFOJOUNIPAOX-UHFFFAOYSA-
-
- Inchi: 1S/C8H11FO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11)
- InChI Key: SCBFOJOUNIPAOX-UHFFFAOYSA-N
- SMILES: FC12CCC(C(=O)O)(CC1)C2
Computed Properties
- Exact Mass: 158.07430775g/mol
- Monoisotopic Mass: 158.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 37.3Ų
4-fluoronorbornane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM461210-100mg |
Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-fluoro- |
84553-40-2 | 95%+ | 100mg |
$*** | 2023-05-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08131-100MG |
4-fluoronorbornane-1-carboxylic acid |
84553-40-2 | 95% | 100MG |
¥ 4,626.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08131-250MG |
4-fluoronorbornane-1-carboxylic acid |
84553-40-2 | 95% | 250MG |
¥ 7,405.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08131-500MG |
4-fluoronorbornane-1-carboxylic acid |
84553-40-2 | 95% | 500MG |
¥ 12,335.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08131-1G |
4-fluoronorbornane-1-carboxylic acid |
84553-40-2 | 95% | 1g |
¥ 18,499.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08131-5G |
4-fluoronorbornane-1-carboxylic acid |
84553-40-2 | 95% | 5g |
¥ 55,499.00 | 2023-04-13 | |
| Enamine | EN300-6498065-0.05g |
4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid |
84553-40-2 | 95% | 0.05g |
$322.0 | 2023-07-07 | |
| Enamine | EN300-6498065-0.1g |
4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid |
84553-40-2 | 95% | 0.1g |
$481.0 | 2023-07-07 | |
| Enamine | EN300-6498065-0.25g |
4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid |
84553-40-2 | 95% | 0.25g |
$686.0 | 2023-07-07 | |
| Enamine | EN300-6498065-0.5g |
4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid |
84553-40-2 | 95% | 0.5g |
$1081.0 | 2023-07-07 |
4-fluoronorbornane-1-carboxylic acid Suppliers
4-fluoronorbornane-1-carboxylic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-fluoronorbornane-1-carboxylic acid
Introduction to 4-Fluoronorbornane-1-Carboxylic Acid (CAS No. 84553-40-2)
4-Fluoronorbornane-1-carboxylic acid (CAS No. 84553-40-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its distinctive bicyclic structure and the presence of a fluorine atom, which imparts unique chemical and physical properties. In this article, we will delve into the structure, synthesis, properties, and applications of 4-fluoronorbornane-1-carboxylic acid, highlighting its potential in various scientific and industrial contexts.
The molecular formula of 4-fluoronorbornane-1-carboxylic acid is C7H9FO2, with a molecular weight of approximately 150.15 g/mol. The compound features a norbornane skeleton, which is a seven-membered ring with two additional carbon atoms forming a bridge. The presence of the fluorine atom at the 4-position significantly influences the chemical reactivity and physical properties of the molecule. The carboxylic acid group at the 1-position provides additional functionality, making it an attractive building block for various synthetic transformations.
The synthesis of 4-fluoronorbornane-1-carboxylic acid can be achieved through several routes, each with its own advantages and challenges. One common method involves the fluorination of norbornene followed by carboxylation. Recent advancements in fluorination techniques have made this process more efficient and environmentally friendly. For instance, the use of transition metal-catalyzed fluorination reactions has shown promise in improving yield and selectivity. Another approach involves the ring-opening metathesis polymerization (ROMP) of norbornene derivatives followed by functionalization to introduce the carboxylic acid group.
The physical properties of 4-fluoronorbornane-1-carboxylic acid are noteworthy due to its unique structure. It is a white crystalline solid with a melting point around 80°C. The compound exhibits good solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO), but it is less soluble in non-polar solvents like hexane. The presence of the fluorine atom enhances its stability and reduces reactivity towards nucleophiles, making it suitable for use in various chemical reactions.
In terms of chemical reactivity, 4-fluoronorbornane-1-carboxylic acid can participate in a wide range of reactions due to its functional groups. The carboxylic acid group can undergo esterification, amide formation, and other nucleophilic acyl substitution reactions. The fluorine atom can also be used as a leaving group or as a directing group in electrophilic aromatic substitution reactions. These properties make it a valuable intermediate in the synthesis of complex organic molecules.
The applications of 4-fluoronorbornane-1-carboxylic acid are diverse and span multiple fields. In pharmaceutical research, it has been explored as a building block for the synthesis of bioactive compounds with potential therapeutic applications. For example, recent studies have shown that derivatives of this compound exhibit promising antiviral and anticancer activities. The unique structure and functional groups allow for the design of molecules with specific biological targets, enhancing their efficacy and selectivity.
In materials science, 4-fluoronorbornane-1-carboxylic acid has found applications in the development of advanced polymers and coatings. Its bicyclic structure provides rigidity and thermal stability, while the fluorine atom enhances hydrophobicity and chemical resistance. These properties make it suitable for use in high-performance materials such as adhesives, sealants, and protective coatings.
The environmental impact of 4-fluoronorbornane-1-carboxylic acid is an important consideration in its industrial use. Recent research has focused on developing more sustainable synthesis methods that minimize waste generation and reduce environmental footprint. Green chemistry principles are increasingly being applied to ensure that the production and use of this compound are environmentally responsible.
In conclusion, 4-fluoronorbornane-1-carboxylic acid (CAS No. 84553-40-2) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and functional groups make it an attractive building block for synthetic transformations in pharmaceuticals, materials science, and other fields. Ongoing research continues to uncover new uses and improvements in its synthesis methods, ensuring its relevance in future scientific advancements.
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